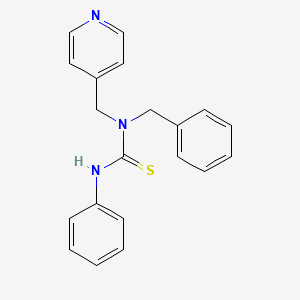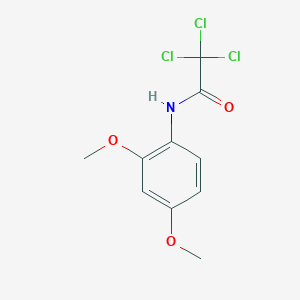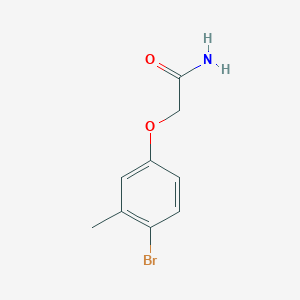
4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as NAPT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have shown that 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol inhibits the activity of various enzymes, such as acetylcholinesterase and topoisomerase II. 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol also induces apoptosis and inhibits cell proliferation in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has various biochemical and physiological effects. In cancer cells, 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol inhibits the activity of acetylcholinesterase. In plants, 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol increases growth and improves resistance to stresses.
実験室実験の利点と制限
One of the advantages of using 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its high yield and purity. 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can be synthesized using different methods, and the yield and purity can be optimized. Another advantage is its potential applications in various fields, such as medicine and agriculture. However, one of the limitations of using 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its limited solubility in water. This can make it difficult to dissolve 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in aqueous solutions.
将来の方向性
There are various future directions for the study of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. In the field of medicine, further studies are needed to determine the efficacy of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in the treatment of cancer and Alzheimer's disease. In the field of agriculture, further studies are needed to determine the optimal concentration and application method of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol for improving plant growth and stress resistance. In addition, further studies are needed to determine the mechanism of action of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol and its potential side effects.
Conclusion:
In conclusion, 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can be synthesized using different methods, and it has been extensively studied for its biochemical and physiological effects. Further studies are needed to determine the efficacy of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in the treatment of cancer and Alzheimer's disease, as well as its optimal concentration and application method for improving plant growth and stress resistance.
合成法
Various methods have been developed for the synthesis of 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. One of the most commonly used methods is the reaction between 4-pyridinecarboxaldehyde and 1-naphthylamine in the presence of sodium hydride and carbon disulfide. This method yields 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with a high yield and purity. Another method involves the reaction between 4-pyridinecarboxaldehyde and 1-naphthylamine in the presence of thiourea and acetic acid. This method also yields 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with a high yield and purity.
科学的研究の応用
4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In the field of medicine, 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been studied for its anticancer properties. Studies have shown that 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
In addition to its potential medical applications, 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential use in the field of agriculture. Studies have shown that 4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can increase the growth of plants and improve their resistance to various stresses, such as drought and salt stress.
特性
IUPAC Name |
4-naphthalen-1-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c22-17-20-19-16(13-8-10-18-11-9-13)21(17)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXBCIRWCFDBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,2,4-Triazole-3-thiol, 4-(1-naphthalenyl)-5-(4-pyridinyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)

![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)



![N'-[1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5854364.png)


![N-ethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5854381.png)
![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)
![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)